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Compound of Interest

Compound Name: 2,4'-Dihydroxydiphenyl sulfone

Cat. No.: B042947 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4'-
Dihydroxydiphenyl sulfone (CAS No: 5397-34-2), a significant isomer of bisphenol S. This

document is intended for researchers, scientists, and professionals in drug development and

polymer science who utilize this compound in their work. The guide details Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data,

supplemented with detailed experimental protocols.

Chemical Structure
IUPAC Name: 2-(4-hydroxyphenyl)sulfonylphenol Molecular Formula: C₁₂H₁₀O₄S Molecular

Weight: 250.27 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

compounds. Below are the proton (¹H) and expected carbon-¹³ (¹³C) NMR data for 2,4'-
Dihydroxydiphenyl sulfone.

¹H NMR Data
The ¹H NMR spectrum was recorded on a 400 MHz instrument in deuterated dimethyl sulfoxide

(DMSO-d6).[1] The chemical shifts (δ) are reported in parts per million (ppm).
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Assignment Chemical Shift (ppm)

Hydroxyl Proton (Phenol at position 2) 10.650

Hydroxyl Proton (Phenol at position 4') 10.539

Aromatic Protons 7.897, 7.893, 7.877, 7.873

Aromatic Protons 7.784, 7.777, 7.772, 7.766, 7.760, 7.755, 7.748

Aromatic Protons
7.479, 7.474, 7.461, 7.458, 7.456, 7.454, 7.440,

7.436

Aromatic Protons 6.984

Aromatic Protons 6.913, 6.91

Note: The original data source provides a detailed list of peaks for the aromatic multiplets.[1]

For clarity, they are grouped here by region.

¹³C NMR Data
Explicit experimental ¹³C NMR data for 2,4'-Dihydroxydiphenyl sulfone is not readily

available in the referenced public databases. However, the expected chemical shift ranges for

the carbon environments within the molecule are presented below based on standard values

for aromatic compounds, phenols, and sulfones.

Carbon Environment Expected Chemical Shift (ppm)

Aromatic C-O (Phenolic) 150 - 165

Aromatic C-S (Sulfone) 130 - 145

Aromatic C-H 115 - 135

Experimental Protocol: NMR Spectroscopy
Sample Preparation: A small quantity (approximately 0.037 g) of 2,4'-Dihydroxydiphenyl
sulfone is dissolved in 0.5 mL of a suitable deuterated solvent, such as DMSO-d6.[1] The

solution is then transferred to a standard 5 mm NMR tube.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.chemicalbook.com/SpectrumEN_5397-34-2_1HNMR.htm
https://www.benchchem.com/product/b042947?utm_src=pdf-body
https://www.benchchem.com/product/b042947?utm_src=pdf-body
https://www.benchchem.com/product/b042947?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_5397-34-2_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: The NMR spectra are typically acquired on a 400 MHz (for ¹H) or 100 MHz

(for ¹³C) spectrometer. For ¹H NMR, the spectral width is set to appropriately cover the aromatic

and hydroxyl proton regions. For ¹³C NMR, a proton-decoupled sequence is commonly used to

simplify the spectrum, resulting in single lines for each unique carbon atom. The chemical shifts

are referenced internally to the residual solvent signal or tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following

table lists the expected characteristic absorption bands for 2,4'-Dihydroxydiphenyl sulfone
based on its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3500 - 3200 (broad) O-H stretch (H-bonded) Phenol

3100 - 3000 C-H stretch Aromatic

1600 - 1585, 1500 - 1400 C=C stretch (in-ring) Aromatic

~1320 and ~1150
S=O asymmetric & symmetric

stretch
Sulfone

1300 - 1000 C-O stretch Phenol

900 - 675 C-H out-of-plane bend Aromatic

Experimental Protocol: IR Spectroscopy (KBr Pellet
Method)
Sample Preparation: Approximately 1-2 mg of the solid 2,4'-Dihydroxydiphenyl sulfone is

finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate

mortar and pestle. The homogenous mixture is then placed into a pellet die and compressed

under high pressure using a hydraulic press to form a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A

background spectrum of the empty sample compartment is first recorded. The sample

spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹. The final spectrum is

presented as a plot of transmittance versus wavenumber.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The data presented here was obtained using Electron Ionization (EI).

Mass Spectrometry Data
m/z Relative Intensity (%) Possible Fragment

250 67.0 [M]⁺ (Molecular Ion)

186 5.9 [M - SO₂]⁺

157 30.3 [M - C₆H₅O]⁺

141 12.9 [C₆H₅SO₂]⁺

109 16.3

94 100.0 [C₆H₅OH]⁺

93 24.5 [C₆H₅O]⁺

65 18.7 [C₅H₅]⁺

Data sourced from ChemicalBook[1] and PubChem.[2]

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
Sample Introduction: For a solid sample like 2,4'-Dihydroxydiphenyl sulfone, a direct

insertion probe is typically used. A small amount of the sample is placed in a capillary tube at

the end of the probe, which is then inserted into the ion source of the mass spectrometer. The

probe is heated to volatilize the sample.

Ionization and Analysis: In the ion source, the gaseous sample molecules are bombarded with

a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and

fragment. The resulting positively charged ions are accelerated into a mass analyzer, which

separates them based on their mass-to-charge (m/z) ratio. A detector records the abundance of

each ion, generating a mass spectrum.
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Experimental Workflow Overview
The following diagram illustrates the general workflow for the spectroscopic analysis of 2,4'-
Dihydroxydiphenyl sulfone.
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Caption: General workflow for spectroscopic analysis of 2,4'-Dihydroxydiphenyl sulfone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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